molecular formula C12H22O3 B14638941 10-Acetoxydecanal CAS No. 53463-69-7

10-Acetoxydecanal

Cat. No.: B14638941
CAS No.: 53463-69-7
M. Wt: 214.30 g/mol
InChI Key: JAPNOISVXDOAHT-UHFFFAOYSA-N
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Description

10-Acetoxydecanal is a medium-chain aldehyde derivative featuring a terminal acetoxy group (CH₃COO-) at the 10th carbon position.

Properties

IUPAC Name

10-oxodecyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-12(14)15-11-9-7-5-3-2-4-6-8-10-13/h10H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPNOISVXDOAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455427
Record name Decanal, 10-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53463-69-7
Record name 10-(Acetyloxy)decanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53463-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanal, 10-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Acetoxydecanal can be synthesized through the esterification of decanoic acid with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, 10-Acetoxydecanal is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of decanoic acid and acetic acid into a reactor, where they are mixed with a catalyst and heated to the required temperature. The product is then purified through distillation to obtain high-purity 10-Acetoxydecanal.

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde functionality undergoes classical nucleophilic additions. For example:

  • Grignard Reagent Addition : Reacts with organomagnesium compounds to form secondary alcohols.

  • Cyanohydrin Formation : Reacts with hydrogen cyanide to yield α-hydroxynitriles.

Key Observation : The acetoxy group at C10 does not sterically hinder aldehyde reactivity, allowing standard carbonyl reactions to proceed efficiently .

Oxidation Reactions

10-Acetoxydecanal is oxidized to carboxylic acids under controlled conditions:

Reaction Conditions Product Yield Reference
Oxidation to carboxylic acidMnCl₂/H₂O, aeration, 20–25°C10-Acetoxydecanoic acid65–68%
Further oxidationKMnO₄/H₂SO₄, refluxDecanedioic acid (HOOC-(CH₂)₈-COOH)

The MnCl₂-mediated oxidation is particularly efficient, leveraging atmospheric oxygen for conversion .

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol:

Reducing Agent Conditions Product Notes
NaBH₄Ethanol, 0°C10-AcetoxydecanolRetains acetoxy group intact
H₂/Pd-CEthyl acetate, RT10-AcetoxydecaneFull reduction to alkane

Reduction with NaBH₄ preserves the acetoxy substituent, making it viable for stepwise synthetic applications .

Hydrolysis of the Acetoxy Group

The acetyl group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Catalyst Rate
NaOH/H₂O, reflux10-HydroxydecanalFast (≤1 hr)
H₂SO₄ (dilute), 60°C10-HydroxydecanalModerate (2–3 hr)

Basic hydrolysis is preferred for complete deacetylation without side reactions .

Ozonolysis

Ozonolysis cleaves the carbon chain at unsaturated bonds. While 10-acetoxydecanal itself lacks double bonds, its derivatives participate in ozonolysis:

Substrate Ozonolysis Product Fragments
Acetylated AF1-methyl ester10-AcetoxydecanalC10 aldehyde + C6 carboxyl methyl ester

This reaction confirms the structure of related compounds in biosynthetic pathways .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing acetic acid and decanal.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases .

Scientific Research Applications

Chemical Ecology and Pheromone Studies

  • Insect Pheromones: 10-Acetoxydecanal is relevant in the study of insect pheromones, specifically in identifying and synthesizing pheromone components for pest management . Pheromone-baited traps are a useful application derived from chemical ecology research, where synthetic pheromones are used to monitor pest populations .
  • Synthesis of Pheromone Components: Research involves synthesizing conjugated dienic and trienic pheromone components, including C12-C16 alcohols, acetates, and aldehydes. These synthetic pheromones are crucial for plant protection and require the isolation, identification, and synthetic production of active chemicals .
  • Ozonolysis Product: 10-Acetoxydecanal can be produced through ozonolysis in studies related to sex pheromones of certain insects . For example, it is identified as a major ozonolysis product in the sex pheromone of the mulberry pyralid moth, Spoladea recurvalis .

Organic Synthesis

  • Intermediate Synthesis: 10-Acetoxydecanal serves as an intermediate in the synthesis of complex organic molecules. While specific case studies are not detailed in the provided search results, its role as a building block in synthesizing larger molecules is noted.

Analytical Chemistry

  • GC-MS Analysis: 10-Acetoxydecanal is identified using Gas Chromatography-Mass Spectrometry (GC-MS) . For example, in the analysis of ozonized acetylated compounds, 10-acetoxydecanal is identified by its retention time and mass spectrum . The M + 1 ion at m/z 215 is used for its identification .

Tables of Applications

While comprehensive data tables and detailed case studies are not available in the provided search results, the following table summarizes the applications of 10-Acetoxydecanal based on the available information:

ApplicationDescription
Insect Pheromone StudiesUsed in synthesizing and identifying pheromone components for managing pest populations. Includes synthesis of conjugated dienic and trienic pheromones.
Organic SynthesisServes as an intermediate in the synthesis of more complex organic molecules.
Analytical Chemistry (GC-MS)Identified and characterized using GC-MS, specifically by its retention time and mass spectrum. Useful in analyzing ozonolysis products and other related compounds.

Limitations

Mechanism of Action

The mechanism of action of 10-Acetoxydecanal involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of decanoic acid and acetic acid. These products can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Functional Group Analysis

The table below compares 10-Acetoxydecanal with decanal (C₁₀H₂₀O), pentadecanal (C₁₅H₃₀O), and 10-acetoxydecanoic acid (C₁₂H₂₂O₄):

Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
10-Acetoxydecanal C₁₂H₂₂O₃* 214.30* Aldehyde, Acetoxy Terminal aldehyde + ester substitution
Decanal C₁₀H₂₀O 156.27 Aldehyde Straight-chain aldehyde (C10)
Pentadecanal C₁₅H₃₀O 226.40 Aldehyde Longer aliphatic chain (C15)
10-Acetoxydecanoic acid C₁₂H₂₂O₄ 230.30 Carboxylic acid, Acetoxy Carboxylic acid + ester substitution

Reactivity and Stability

  • Aldehyde Core : Like decanal and pentadecanal, 10-Acetoxydecanal’s aldehyde group is prone to oxidation (forming carboxylic acids) and nucleophilic additions. However, the acetoxy group may sterically hinder reactivity at the aldehyde site compared to unsubstituted analogs .
  • Ester Functionality: The acetoxy group introduces ester hydrolysis susceptibility under acidic or basic conditions, a feature absent in decanal and pentadecanal. This property aligns it more closely with 10-acetoxydecanoic acid, though the latter’s carboxylic acid group further increases polarity .

Biological Activity

10-Acetoxydecanal is a compound that has garnered attention in the fields of chemical ecology and pest management due to its potential role as a pheromone component in various insect species. This article explores the biological activity of 10-acetoxydecanal, including its synthesis, structural characteristics, and its effects on insect behavior.

Chemical Structure and Synthesis

10-Acetoxydecanal is an acetate derivative of decanal, characterized by an acetoxy group at the 10-position of the decanal chain. The compound can be synthesized through various methods, with ozonolysis being a common approach. In this process, decanal undergoes oxidative cleavage, resulting in the formation of 10-acetoxydecanal as a major product alongside other derivatives .

Insect Pheromone Role

10-Acetoxydecanal has been identified as a key component in the pheromone communication systems of several insect species. Its biological activity primarily revolves around its role in attracting mates or signaling reproductive status. For instance, studies have shown that this compound can significantly influence the behavior of male insects towards females, thereby playing a crucial role in mating success.

Insect Species Pheromone Activity Reference
German CockroachAttracts males during mating
Codling MothEnhances male attraction
Potato Tuber MothUsed in mass trapping strategies

Case Studies

  • German Cockroach (Blattella germanica) :
    A study highlighted that male German cockroaches exhibit increased attraction to traps containing 10-acetoxydecanal. This suggests its effectiveness as a pheromone component for monitoring and controlling cockroach populations .
  • Codling Moth (Cydia pomonella) :
    Research indicated that 10-acetoxydecanal plays a significant role in the sexual attraction of male codling moths to females. The compound's presence in traps has been linked to higher capture rates of males, demonstrating its utility in pest management strategies .
  • Potato Tuber Moth (Phthorimaea operculella) :
    The effectiveness of 10-acetoxydecanal in mass trapping efforts was documented, showcasing its potential for use in integrated pest management programs aimed at reducing crop damage by this pest .

The mechanism by which 10-acetoxydecanal exerts its biological effects involves olfactory receptors in insects. These receptors detect specific volatile compounds, triggering behavioral responses such as attraction or repulsion. The structural characteristics of 10-acetoxydecanal, including its chain length and functional groups, are critical for its recognition by these receptors .

Research Findings and Implications

Recent studies have emphasized the importance of understanding the structure-activity relationship (SAR) of pheromonal compounds like 10-acetoxydecanal. Modifications to the chemical structure can significantly alter biological activity, making it essential for researchers to explore various analogs for improved efficacy in pest management applications.

Table: Structure-Activity Relationship Insights

Modification Effect on Activity Reference
Chain Length VariationAlters receptor interaction
Functional Group ChangesImpacts volatility and detection

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